PROPYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE
Overview
Description
PROPYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE is an organic compound that features a pyridine ring substituted with cyano and methyl groups, and a propyl ester functional group
Preparation Methods
The synthesis of PROPYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can be achieved through several synthetic routes. One common method involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with propyl bromoacetate under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
PROPYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
PROPYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyano group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
PROPYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can be compared with similar compounds such as:
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide: This compound has applications in medicinal chemistry as a potential therapeutic agent.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
propyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-5-17-12(16)8-18-13-11(7-14)9(2)6-10(3)15-13/h6H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWBDFRHNXXLDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(=CC(=N1)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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